molecular formula C13H10N4O2S B2621265 (5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one CAS No. 956194-09-5

(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2621265
CAS No.: 956194-09-5
M. Wt: 286.31
InChI Key: OAXLHJVRJZIGHQ-FLIBITNWSA-N
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Description

(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one (CAS# 956194-09-5) is a chemical compound with a molecular formula of C13H10N4O2S and a molecular weight of 286.31 g/mol . This reagent features a unique structure combining a hydroxamic acid moiety (-NHOH) with a thiazol-4-one ring and a 1H-pyrazole group, making it a valuable scaffold for various research applications. Compounds incorporating a hydroxamic acid group, similar to the one present in this molecule, are known to act as potent inhibitors of metalloenzymes and are extensively investigated in oncology research . Furthermore, the distinct pyrazole-thiazol-4-one structure is a pharmacophore of significant interest in medicinal chemistry. Research on analogous structures has demonstrated promising biological activities, including potent antimicrobial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans . The (Z)-configured methylidene group at the 5-position is a critical structural feature that can influence the compound's planarity and interaction with biological targets. This product is provided for research purposes to support investigations in drug discovery, chemical biology, and the development of novel therapeutic agents. It is intended For Research Use Only (RUO) and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2E,5Z)-2-hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-12-11(20-13(15-12)16-19)8-9-4-1-2-5-10(9)17-7-3-6-14-17/h1-8,19H,(H,15,16,18)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXLHJVRJZIGHQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NO)S2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N/C(=N\O)/S2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Key Features

  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 286.34 g/mol
  • Functional Groups : Hydroxyamino, thiazole, pyrazole

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one have shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound is believed to inhibit bacterial growth by interfering with cell wall synthesis and disrupting metabolic pathways. The presence of the thiazole ring is crucial for its antimicrobial activity, potentially acting as a chelating agent that binds essential metal ions required for bacterial growth.

Cytotoxicity Studies

In vitro cytotoxicity assessments using various cancer cell lines (e.g., HeLa and MCF-7) have demonstrated that this compound exhibits selective cytotoxicity, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa15.2
MCF-722.8

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to (5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one were effective against multi-drug resistant strains.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer potential of thiazole derivatives, it was found that treatment with the compound led to apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Key Structural Analogs

The following analogs are discussed for comparison:

Compound Name Substituents (Position 2 / Position 5) Molecular Formula Molecular Weight (g/mol) Source
Target Compound Hydroxyamino / 2-(1H-pyrazol-1-yl)phenyl C₁₄H₁₁N₃O₂S 285.32
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Thioxo / 1,3-diphenylpyrazol-4-yl C₂₈H₂₂N₄OS₂ 502.63
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Substituted phenylamino / substituted benzylidene Varies 250–350

Substituent Effects on Activity

  • Hydroxyamino vs. Thioxo analogs (e.g., compound from ) exhibit higher lipophilicity, favoring membrane penetration but reducing solubility in aqueous media.
  • Pyrazole vs. Phenyl Substituents (Position 5): The 2-(1H-pyrazol-1-yl)phenyl group in the target compound introduces nitrogen-rich heterocyclic interactions, enhancing binding to enzymes like kinase or protease .

Computational Insights :

  • Multiwfn wavefunction analysis predicts that the hydroxyamino group in the target compound increases electron density at the thiazole ring, enhancing electrophilic reactivity .
  • ORTEP-3 graphical models confirm the Z-configuration’s stability in analogs, preventing isomerization .

Q & A

Q. What are the key steps and optimization strategies for synthesizing (5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Formation of the thiazolidinone core via condensation of thioamides with aldehydes under acidic conditions (e.g., glacial acetic acid with anhydrous sodium acetate) .
  • Step 2 : Introduction of the pyrazole substituent via Knoevenagel condensation, requiring reflux in ethanol (~7 hours) to achieve Z-configuration .
  • Optimization :
  • Temperature : Reflux conditions (70–100°C) improve yield by facilitating imine bond formation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Purification : Recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Z-configuration (e.g., vinyl proton shifts at δ 7.2–7.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. How can researchers mitigate common impurities during synthesis?

  • Methodological Answer :
  • Byproduct Formation : Oxazolone derivatives may form due to over-oxidation; controlled reaction time (<8 hours) and inert atmospheres (N₂) suppress this .
  • Geometric Isomers : Z/E isomerization is minimized by avoiding prolonged heating and using sterically hindered aldehydes .
  • Purification : Sequential recrystallization (ethanol → DMF/ethanol) removes unreacted starting materials .

Q. What reaction conditions are optimal for introducing the pyrazole moiety?

  • Methodological Answer :
  • Catalysts : Base catalysts (e.g., piperidine) accelerate Knoevenagel condensation without side reactions .
  • Solvent : Ethanol or acetic acid balances reactivity and solubility .
  • Time-Temperature Trade-off : Reflux for 5–7 hours achieves >80% yield; microwave-assisted synthesis reduces time to 1–2 hours .

Q. How does pH influence the stability of this compound during storage and biological assays?

  • Methodological Answer :
  • Acidic Conditions (pH < 4) : Hydrolysis of the thiazolidinone ring occurs; stabilize with lyophilization or storage in anhydrous DMSO .
  • Neutral/Basic Conditions (pH 7–9) : Stable for >6 months at −20°C in amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., fluorophenyl → methoxyphenyl) to assess impact on bioactivity .
  • Biological Screening : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for anti-inflammatory activity) with positive controls (e.g., doxorubicin for anticancer studies) .
  • Key SAR Findings :
Substituent ModificationObserved Activity Change
4-Fluorophenyl Enhanced anticancer (IC₅₀: 12 µM vs. 25 µM for unsubstituted)
Pyrazole → Triazole Reduced antimicrobial activity (MIC: >100 µg/mL vs. 25 µg/mL)

Q. What computational strategies predict the compound’s biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or inflammatory targets (COX-2) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in the thiazolidinone ring) using Schrödinger .
  • Validation : Compare predicted targets with experimental data (e.g., enzyme inhibition assays) .

Q. How can stereochemical inconsistencies in synthesis be resolved?

  • Methodological Answer :
  • Chiral HPLC : Separate Z/E isomers using a Chiralpak AD-H column (hexane/isopropanol) .
  • X-ray Crystallography : Confirm absolute configuration (e.g., CCDC deposition for Z-isomer) .
  • Dynamic NMR : Monitor isomerization kinetics in DMSO-d₆ at variable temperatures .

Q. What methodologies elucidate the compound’s in vivo mechanism of action?

  • Methodological Answer :
  • Pharmacokinetics : Administer orally (10 mg/kg) to rodent models; quantify plasma levels via LC-MS/MS .
  • Mechanistic Studies :
  • Western Blotting : Assess protein expression (e.g., Bax/Bcl-2 ratio for apoptosis) .
  • Metabolomics : Identify pathway perturbations (e.g., TCA cycle intermediates) using GC-MS .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Methodological Answer :
  • Variable Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and culture media .
  • Structural Confirmation : Re-validate disputed compounds via HRMS/NMR to rule out degradation .
  • Meta-Analysis : Use tools like RevMan to statistically pool data from independent studies .

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